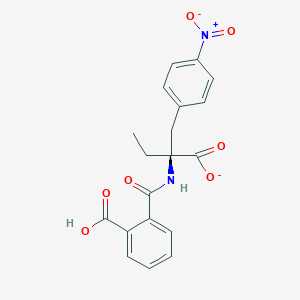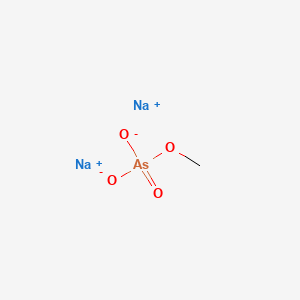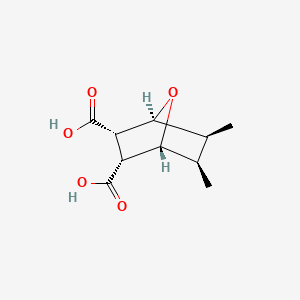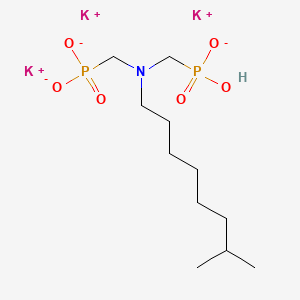
alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carboxybenzoyl group, a nitro group, and a phenylalanine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include carboxylic acids, amines, and nitro compounds. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carboxybenzoyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the carboxybenzoyl group can produce a corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-D-alaninate: A stereoisomer with similar chemical properties but different biological activity.
Beta-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate: A structural isomer with variations in the position of functional groups.
Alpha-Ethyl N-(2-carboxybenzoyl)-4-amino-3-phenyl-L-alaninate: A derivative with an amino group instead of a nitro group.
Uniqueness
Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
93963-19-0 |
|---|---|
Molekularformel |
C19H17N2O7- |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
(2S)-2-[(2-carboxybenzoyl)amino]-2-[(4-nitrophenyl)methyl]butanoate |
InChI |
InChI=1S/C19H18N2O7/c1-2-19(18(25)26,11-12-7-9-13(10-8-12)21(27)28)20-16(22)14-5-3-4-6-15(14)17(23)24/h3-10H,2,11H2,1H3,(H,20,22)(H,23,24)(H,25,26)/p-1/t19-/m0/s1 |
InChI-Schlüssel |
KTTNTFLVZUIAQM-IBGZPJMESA-M |
Isomerische SMILES |
CC[C@](CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CCC(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)


![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)

![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
